

# 5-Methylthiophene-2-boronic acid CAS number and identification

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## Compound of Interest

Compound Name: *5-Methylthiophene-2-boronic acid*

Cat. No.: *B068057*

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## An In-Depth Technical Guide to **5-Methylthiophene-2-boronic acid**

For professionals in research, chemical synthesis, and drug development, **5-Methylthiophene-2-boronic acid** is a valuable heterocyclic building block. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> This guide provides a comprehensive overview of its identification, properties, synthesis, and analytical protocols.

## Core Identification and Properties

**5-Methylthiophene-2-boronic acid** is commercially available as a solid, typically appearing as a white to cream-colored powder or crystalline solid.<sup>[3][4]</sup> Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference
CAS Number	<b>162607-20-7</b>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	(5-methylthiophen-2-yl)boronic acid	<a href="#">[5]</a>
Molecular Formula	C5H7BO2S	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	141.98 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Synonyms	(5-Methyl-2-thienyl)boronic acid, 5-Methyl-2-thiopheneboronic acid	<a href="#">[6]</a>
Appearance	White to cream crystals or powder	<a href="#">[3]</a> <a href="#">[4]</a>

| Purity (Typical) | ≥97.5% (HPLC, Titration) |[\[3\]](#) |

## Spectroscopic and Analytical Data

Structural confirmation and purity assessment are critical for the application of **5-Methylthiophene-2-boronic acid** in synthesis. The following table outlines the expected analytical data.

Table 2: Analytical and Spectroscopic Data

Technique	Expected Results
<sup>1</sup> H NMR	<p>The proton NMR spectrum will conform to the expected structure, showing signals for the methyl protons and the two aromatic protons on the thiophene ring, in addition to a broad singlet for the boronic acid hydroxyl protons.[3][8]</p>
IR Spectroscopy	<p>Characteristic absorption bands are expected for O-H stretching (boronic acid), C-H stretching (aromatic and methyl), C=C stretching (thiophene ring), and B-O stretching. Thiophene ring vibrations typically appear in the 1530-1350 cm<sup>-1</sup> region.[9]</p>
Mass Spectrometry	<p>Analysis by electrospray ionization mass spectrometry (ESI-MS) can be complex due to the tendency of boronic acids to form dimers, solvent adducts, or boroxines (anhydrides).[10][11] The presence of boron's natural isotopic distribution (<sup>10</sup>B and <sup>11</sup>B) provides a characteristic isotopic pattern for boron-containing fragments.[12]</p>
HPLC Assay	<p>Purity is typically determined by reverse-phase HPLC, with assays commonly showing ≥97.5%. [3][4]</p>

| Titration | An aqueous acid-base titration can be used to determine the purity, with typical specifications of ≥97.5%. [3][4] |

## Experimental Protocols

### Synthesis of 5-Methylthiophene-2-boronic acid

A common laboratory-scale synthesis involves the lithiation of 2-methylthiophene followed by reaction with a borate ester and subsequent acidic hydrolysis.

## Materials:

- 2-Methylthiophene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate or Trimethyl borate
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Hydrochloric acid (HCl), aqueous solution
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

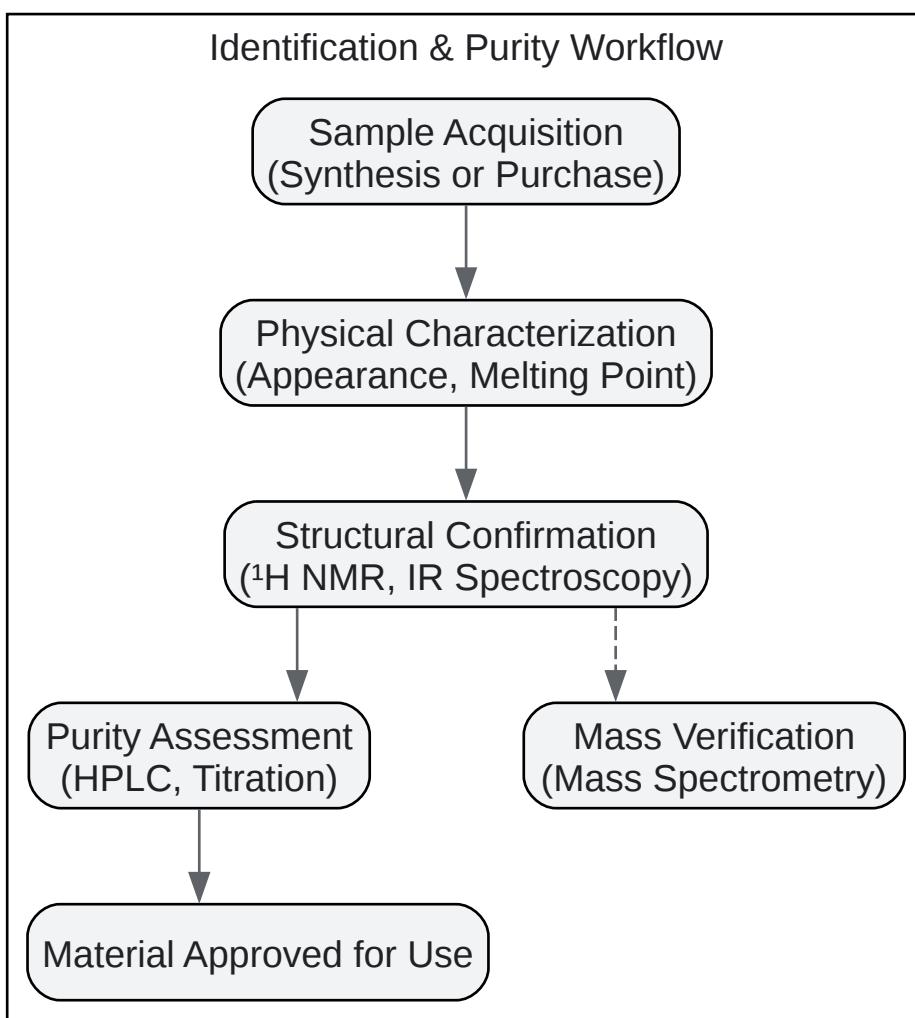
## Procedure:

- Lithiation: Dissolve 2-methylthiophene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to  $-78\text{ }^\circ\text{C}$ . Slowly add one equivalent of n-BuLi solution dropwise, maintaining the low temperature. Stir the reaction mixture for 1-2 hours to ensure complete formation of 5-methyl-2-lithiothiophene.
- Borylation: To the cooled solution of the lithiated intermediate, add one equivalent of triisopropyl borate dropwise. The reaction is exothermic and should be controlled to maintain a low temperature.
- Hydrolysis: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight. Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of aqueous HCl (e.g., 1M solution) until the solution is acidic.
- Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g.,

water or a hexanes/ethyl acetate mixture) to yield pure **5-methylthiophene-2-boronic acid**.

## Quality Control and Identification Workflow

The identity and purity of the synthesized or purchased compound must be verified before use.



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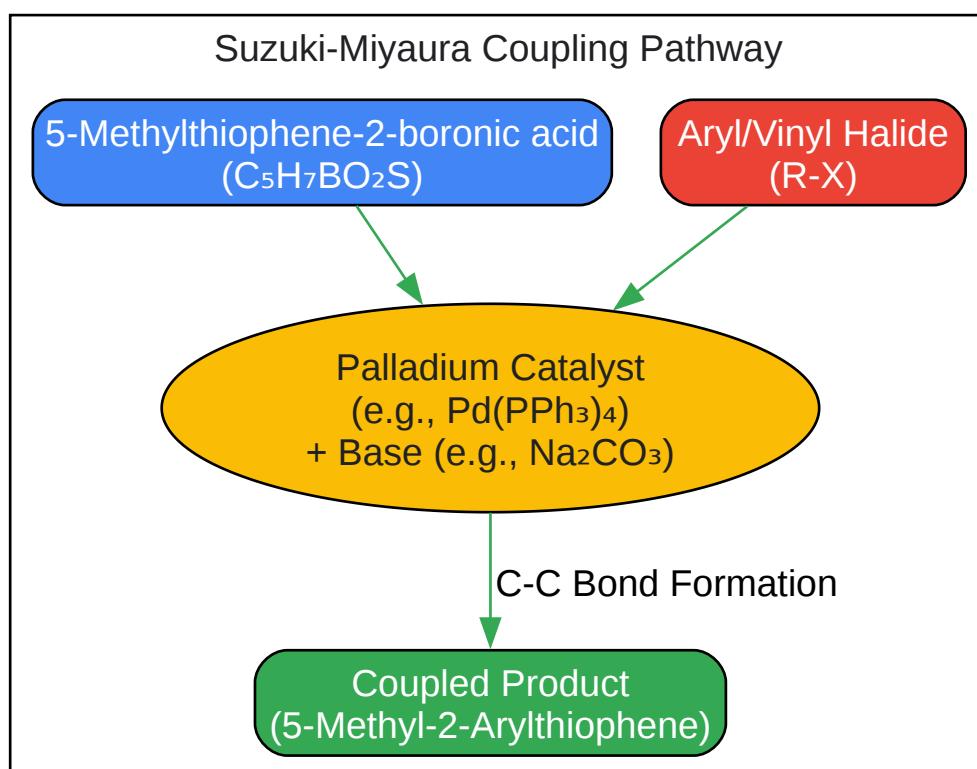
Caption: Logical workflow for the identification and quality control of **5-Methylthiophene-2-boronic acid**.

## Applications in Drug Development

Boronic acids are indispensable reagents in modern medicinal chemistry.[2][13][14] Their stability, low toxicity, and versatile reactivity make them ideal for constructing complex

molecular scaffolds.<sup>[13]</sup> **5-Methylthiophene-2-boronic acid** is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions to form a C-C bond between the thiophene ring and an aryl or vinyl halide/triflate. This reaction is fundamental in synthesizing a vast array of compounds for drug discovery programs, including potential anticancer, antiviral, and antibacterial agents.<sup>[1][15]</sup>

The diagram below illustrates the role of **5-methylthiophene-2-boronic acid** in a generalized Suzuki-Miyaura coupling reaction, a cornerstone of pharmaceutical synthesis.



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Caption: Role of **5-Methylthiophene-2-boronic acid** in a Suzuki-Miyaura coupling reaction.

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